molecular formula C10H9BrN4S B11763625 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Cat. No.: B11763625
M. Wt: 297.18 g/mol
InChI Key: UJHZINYIHDOQQH-UHFFFAOYSA-N
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Description

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring, a bromophenyl group, and a guanidine moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine typically involves the reaction of 3-bromobenzaldehyde with thiourea in the presence of a catalyst to form the thiazole ring. The resulting intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and heating to facilitate the formation of the thiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly as a T-type calcium channel blocker, which could have implications for treating conditions like epilepsy and chronic pain.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. As a T-type calcium channel blocker, it inhibits the flow of calcium ions through these channels, which can modulate neuronal activity and reduce excitability. This mechanism is particularly relevant in the context of neurological disorders, where excessive neuronal activity can lead to conditions like epilepsy.

Comparison with Similar Compounds

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

What sets this compound apart is its specific combination of a bromophenyl group and a guanidine moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H9BrN4S

Molecular Weight

297.18 g/mol

IUPAC Name

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)

InChI Key

UJHZINYIHDOQQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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